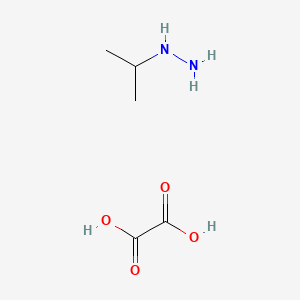

Isopropylhydrazine oxalate

Descripción general

Descripción

Isopropylhydrazine oxalate is not directly mentioned in the provided papers; however, the papers discuss related compounds and their chemical properties. Isopropylhydrazine derivatives are of interest due to their biological activities, such as their role as monoamine oxidase inhibitors, which are relevant in the treatment of various psychiatric and neurological disorders . The enzymatic activation of hydrazine derivatives, including isopropylhydrazine, can lead to the formation of reactive free radical intermediates, which have implications in understanding their metabolism and potential toxicity . Additionally, isopropylhydrazine derivatives have been utilized as protecting groups for carboxylic acids in the synthesis of complex molecules like penicillins .

Synthesis Analysis

The synthesis of isopropyl hydrazides, which are closely related to this compound, involves the preparation of hydrazides from aryl and arylalkylesters and hydrazine, followed by the creation of isopropylidene derivatives through refluxing with acetone. These derivatives can then be reduced to isopropyl hydrazides using hydrogen and a platinum-on-charcoal catalyst . This method demonstrates the versatility of hydrazine derivatives in synthetic chemistry and their potential as intermediates in the production of various pharmacologically active compounds.

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly described in the papers, the structure of isopropyl hydrazides can be inferred. These compounds consist of an isopropyl group attached to a hydrazine moiety, which can form stable hydrazides with carboxylic acids. The molecular structure of these compounds is crucial for their biological activity and their ability to form free radicals upon enzymatic activation .

Chemical Reactions Analysis

The chemical reactivity of isopropyl hydrazine derivatives includes their ability to undergo enzymatic oxidation to form free radicals. For example, the oxidation of isopropyl hydrazine derivatives by enzymes like horseradish peroxidase can lead to the formation of isopropyl radicals and other types of reactive species . Additionally, the protective hydrazide groups of NN'-Di-isopropylhydrazine can be selectively oxidized to revert to the parent carboxylic acids, demonstrating their utility in synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl hydrazine derivatives are influenced by their molecular structure. The presence of the isopropyl group can affect the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties. The stability of the hydrazide bond and the ability to form free radicals are also important chemical properties that can impact the compound's reactivity and potential applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Bioorthogonal Chemistry and Controlled Release Systems

Isopropylhydrazine derivatives, particularly those involving bioorthogonal chemical reactions, have been researched for their potential in controlled release systems. A study highlighted the application of 3-isocyanopropyl substituents as masking groups that could be effectively removed in biological systems, demonstrating the utility of these compounds in the controlled release of bioactive agents, including drugs and reporter probes. This reaction was shown to be rapid and could liberate phenols and amines near-quantitatively under physiological conditions, making it attractive for uses in chemical biology and drug delivery (Tu et al., 2018).

Chemical Synthesis and Impurity Control

Research on chemical synthesis processes, such as the Mitsunobu reaction, has identified isopropylhydrazine derivatives as significant byproducts. One study investigated the variable levels of impurities in a drug substance intermediate synthesis involving a Mitsunobu coupling reaction. It was found that one of the precursors for the impurity, isopropylhydrazine dicarboxylate, could crystallize out of the reaction medium, affecting the purity of the final product. This research emphasizes the importance of understanding and controlling the formation of such byproducts in pharmaceutical manufacturing (Mukherjee et al., 2016).

Environmental and Safety Applications

Isopropylhydrazine derivatives have also been explored for environmental and safety applications. For instance, the rejected liquid propellant unsymmetrical dimethylhydrazine (UDMH) was converted into UDMH oxalate, which has potential commercial value. The study on UDMH oxalate indicates its good thermal and aqueous solution stability, suggesting possible applications in environmental safety and the disposal of hazardous materials (Mu et al., 2018).

Mecanismo De Acción

Mode of Action

It is known that Isopropylhydrazine, a metabolite of Iproniazid, inhibits the activity of monoamine oxidases (MAOs) both directly and by formation of an active metabolite . Both Iproniazid and Isopropylhydrazine react near the active site of MAOs . .

Biochemical Pathways

Isopropylhydrazine oxalate may potentially affect various biochemical pathways. Oxalates, such as those in this compound, are known to play a role in various processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . .

Result of Action

Oxalates are known to be involved in various processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxalates are often released by plants as a stress response in conditions of low nutrient availability or elevated levels of toxic metals . .

Propiedades

IUPAC Name |

oxalic acid;propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288941 | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6629-61-4, 3468-25-5 | |

| Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.